2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Description
Properties
CAS No. |
5374-29-8 |
|---|---|
Molecular Formula |
C5H3NO4S |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
"physicochemical properties of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid"
Technical Whitepaper: Physicochemical Characterization & Analytical Profiling of (Z)-2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic Acid
Executive Summary
This technical guide provides a comprehensive physicochemical and analytical profile of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CAS: 5374-29-8). A critical intermediate in medicinal chemistry, this compound serves as a "privileged scaffold" for the synthesis of Aldose Reductase Inhibitors (ARIs), PPAR-
Chemical Identity & Structural Analysis
The compound consists of a thiazolidine-2,4-dione (TZD) ring linked to an acetic acid moiety via an exocyclic double bond at the C5 position. This conjugation creates a push-pull electronic system, significantly influencing its chemical reactivity and spectral properties.
| Property | Data |
| IUPAC Name | (2Z)-2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
| Common Names | 5-Carboxymethylene-2,4-thiazolidinedione; (2,4-Dioxo-1,3-thiazolidin-5-ylidene)ethanoic acid |
| CAS Registry Number | 5374-29-8 |
| Molecular Formula | C |
| Molecular Weight | 173.15 g/mol |
| SMILES | O=C(O)\C=C1/SC(=O)NC1=O |
| Stereochemistry | Exists primarily as the Z-isomer due to thermodynamic stabilization (steric/electronic factors).[2] |
Physicochemical Properties
Understanding the thermodynamic and kinetic profile of the compound is essential for formulation and assay development.
Solid-State Properties
-
Appearance: Yellow to off-white crystalline powder. The yellow hue arises from the extended conjugation of the exocyclic double bond.
-
Melting Point: High melting range, typically >230°C with decomposition.[3] Pure crystalline forms often exhibit sharp transitions, while amorphous or impure samples show broadening.
-
Polymorphism: The compound is capable of forming solvates and salts. The Z-isomer is the stable crystalline form; photo-isomerization to the E-isomer can occur in solution under UV irradiation but is less common in the solid state.
Solution-State Properties
-
Solubility Profile:
-
Water: Low (< 0.1 mg/mL at pH 2).
-
Organic Solvents: Soluble in DMSO, DMF, and warm Ethanol. Poorly soluble in non-polar solvents (Hexane, Chloroform).
-
Buffer Solubility: Solubility increases significantly at pH > 7.0 due to deprotonation of the carboxylic acid and the TZD nitrogen.
-
-
Acid-Base Chemistry (pKa): The molecule is a dibasic acid :
-
pKa
(~3.5 - 4.0): Carboxylic acid group (-COOH). -
pKa
(~6.5 - 7.0): Thiazolidinedione ring nitrogen (N-H). The electron-withdrawing vinyl group enhances the acidity of the NH compared to unsubstituted TZD.
-
-
Lipophilicity (LogP):
-
LogP: ~0.2 (Low). The compound is relatively polar.
-
LogD (pH 7.4): < 0 (Highly hydrophilic due to ionization), limiting passive membrane permeability unless derivatized.
-
Synthetic Pathways & Reaction Mechanism
The standard synthesis involves a Knoevenagel Condensation between thiazolidine-2,4-dione and glyoxylic acid. This reaction is typically catalyzed by a weak base (e.g., piperidine, sodium acetate) in refluxing toluene or acetic acid.
Mechanism Visualization
The following diagram illustrates the synthetic pathway and the ionization logic critical for solubility.
Figure 1: Synthetic pathway via Knoevenagel condensation and subsequent ionization.
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols should be used for characterization.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d
(preferred due to solubility). -
Diagnostic Signals (
H NMR):-
12.0 - 13.5 ppm (Broad s, 2H): Overlapping signals for the Carboxylic Acid (-COOH) and TZD Imide (-NH). Note: Addition of D
O will exchange these protons, causing the signal to disappear. - 7.6 - 7.9 ppm (s, 1H): The vinylic methine proton (=CH-). This singlet is characteristic of the condensation product.
-
12.0 - 13.5 ppm (Broad s, 2H): Overlapping signals for the Carboxylic Acid (-COOH) and TZD Imide (-NH). Note: Addition of D
-
Validation Check: If the vinyl signal appears as a doublet or multiple singlets, check for incomplete reaction (aldol intermediate) or E/Z isomerization.
Infrared Spectroscopy (FT-IR)
-
Key Bands:
-
3200 - 3400 cm
: N-H stretch (broad). -
2500 - 3000 cm
: O-H stretch (carboxylic acid dimer, broad). -
1730 - 1750 cm
: C=O stretch (TZD ring carbonyls). -
1680 - 1700 cm
: C=O stretch (Carboxylic acid & conjugated system). -
1600 - 1620 cm
: C=C stretch (Exocyclic double bond).[2]
-
UV-Visible Spectroscopy
- : Typically 300 - 330 nm in methanol/ethanol.
-
Shift: Bathochromic shift (Red shift) is observed in alkaline conditions due to the formation of the phenolate-like anion on the TZD ring.
Experimental Workflow: Purity & Stability Analysis
The following workflow outlines the logic for assessing compound quality before use in biological assays.
Figure 2: Analytical decision tree for purity assessment.
Protocol: HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or TFA). Gradient elution (10% to 90% ACN).
-
Detection: 310 nm (Specific for the conjugated system, minimizes interference from non-conjugated impurities).
-
Standard: Purity should be >95% by area integration.
Applications in Drug Discovery
-
Aldose Reductase Inhibitors (ARIs): The acetic acid side chain mimics the substrate of aldose reductase, while the TZD ring provides hydrophobic contacts.
-
PPAR-
Agonists: Used as a head-group bioisostere for the thiazolidinedione class of antidiabetics (e.g., Pioglitazone analogs). -
Antimicrobial Agents: The exocyclic double bond acts as a Michael acceptor, potentially reacting with nucleophilic cysteine residues in bacterial enzymes.
References
-
PubChem. (n.d.). 2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CID 5374-29-8).[3][4][5][6] National Center for Biotechnology Information. Retrieved from [Link]
-
Trotsko, N., et al. (2018).[3][6] Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives.[3][6][7] Saudi Pharmaceutical Journal, 26(4), 568-577. Retrieved from [Link]
-
Marc, G., et al. (2019). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry. ChemistrySelect. Retrieved from [Link] (Cross-referenced context).
-
Mashhadi, S. M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts. ACS Omega. Retrieved from [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 3. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | 5374-29-8 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of 2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-thiazolidinedione (TZD) scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry.[1][2] Initially recognized for its profound impact on metabolic disorders, particularly type 2 diabetes, the versatility of this "privileged scaffold" is now being extensively explored for a wide array of therapeutic applications.[2][3][4] This technical guide delves into the diverse biological activities of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid derivatives and related TZD compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies underpinning their evaluation.
The 2,4-Thiazolidinedione Core: A Gateway to Diverse Biological Activity
The structural hallmark of 2,4-thiazolidinediones is a thiazolidine ring with two carbonyl groups at positions 2 and 4.[4] The true versatility of this scaffold, however, lies in the amenability of its C-5 position to chemical modification, particularly through the Knoevenagel condensation to form 5-ylidene derivatives.[5] This flexibility allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological targets.[5]
Antidiabetic Activity: The Cornerstone of TZD Therapeutics
The most well-established therapeutic application of TZD derivatives is in the management of type 2 diabetes mellitus.[3][6] Marketed drugs such as Pioglitazone and Rosiglitazone have demonstrated significant efficacy as insulin sensitizers.[3][7]
Mechanism of Action: PPAR-γ Agonism
The primary mechanism underlying the antidiabetic effects of TZDs is their function as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue.[1][3][7]
Activation of PPAR-γ by a TZD ligand initiates a cascade of events leading to improved insulin sensitivity:
-
Heterodimerization: The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[8]
-
PPRE Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9]
-
Gene Transcription: This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to enhanced insulin signaling and glucose uptake in peripheral tissues.[3][7][9]
This signaling pathway ultimately results in a reduction of insulin resistance, a key pathological feature of type 2 diabetes.[3]
Caption: General workflow for the evaluation of anticancer TZD derivatives.
Experimental Evaluation of Anticancer Activity
The assessment of the anticancer potential of TZD derivatives typically follows a hierarchical approach.
In Vitro Assays:
-
Cytotoxicity Assays (e.g., MTT Assay): These assays are used to determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (GI50 or IC50). [10][11]A wide panel of human tumor cell lines is often used for comprehensive screening. [10][11]* Enzyme Inhibition Assays: To investigate the mechanism of action, assays targeting specific enzymes like VEGFR-2 are performed. [12]* DNA Cleavage Studies: These studies assess the ability of the compounds to interact with and damage DNA, which can be a mechanism of anticancer activity. [10] In Vivo Models:
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice, and the effect of the TZD derivative on tumor growth is evaluated.
Table 2: Representative Anticancer Activity of 2,4-Thiazolidinedione Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Proposed Mechanism | Reference |
| Compound 5d | Non-Small Cell Lung Cancer (NCI-H522) | GI50: 1.36 μM | DNA Cleavage | [11] |
| Compound 5d | Breast Cancer (MDA-MB-468) | GI50: 1.11 μM | DNA Cleavage | [11] |
| Compound 8a | Not specified | IC50: 87.37 nM (VEGFR-2 inhibition) | VEGFR-2 Inhibition | [12] |
| Compound 12b | Not specified | IC50: 84.05 nM (VEGFR-2 inhibition) | VEGFR-2 Inhibition | [12] |
Antimicrobial Activity: A Renewed Hope Against Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. [4]2,4-Thiazolidinedione derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. [3][9][13]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of TZDs are still being elucidated but are thought to involve:
-
Inhibition of Cytoplasmic Mur Ligases: These enzymes are essential for the synthesis of the bacterial cell wall. [9]* Inhibition of DNA Gyrase: This enzyme is crucial for bacterial DNA replication. [4]* Disruption of Microbial Redox Balance: Interference with the cellular processes that manage oxidative stress. [4]
Experimental Evaluation of Antimicrobial Activity
Standard microbiological techniques are employed to assess the antimicrobial efficacy of TZD derivatives.
In Vitro Assays:
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. [14][15]* Disk Diffusion Method: This qualitative method assesses the susceptibility of a microorganism to a compound by measuring the zone of inhibition around a disk impregnated with the test substance. [9] Table 3: Representative Antimicrobial Activity of 2,4-Thiazolidinedione Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL or µM/mL) | Reference |
| Compounds A2 & A5 | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | MIC: 31.25 µg/mL | [13] |
| Compound 10 | Bacillus subtilis, Staphylococcus aureus | MIC: 4.2 × 10⁻² µM/mL | |
| Compound 15 | Klebsiella pneumoniae | MIC: 2.60 × 10⁻² µM/mL | |
| Various Derivatives | Gram-positive bacterial strains | MIC = 3.91 mg/L | [14] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid derivatives is highly dependent on the nature of the substituents on the phenyl ring and at the N-3 position of the thiazolidinedione core.
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups on the aromatic ring attached to the 5-ylidene position is often favorable for antibacterial activity. [14][16]* Substitution at the N-3 Position: Modifications at this position can significantly influence the antimicrobial properties of the compounds. [17]* Hydrophobic Interactions: For antidiabetic activity, hydrophobic interactions between the N-alkyl group and the tail group of the aromatic ring of the TZD ligand and the PPAR-γ receptor are crucial for potent antihyperglycemic effects. [18]
Conclusion and Future Perspectives
The 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid framework and the broader class of 2,4-thiazolidinediones represent a remarkably versatile and pharmacologically significant scaffold. [2]While their role in managing type 2 diabetes is well-established, their potential as anticancer and antimicrobial agents is a rapidly evolving field of research. [1][3][4]Future efforts will likely focus on the design of novel derivatives with improved potency, selectivity, and reduced side effects. [4]The development of dual or multi-target inhibitors based on the TZD core also holds significant promise for addressing complex diseases. [19]Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be critical for realizing their full therapeutic potential.
References
- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC.
- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PMC.
- Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). PubMed.
- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Publishing.
- 2,4‐thiazolidinedione hybrids as potent antidiabetic agents..
- Mechanism of action of 2,4‐thiazolidinediones..
- Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.
- Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
- 2,4-Thiazolidinedione in Treating Diabetes: A Comprehensive Overview - History, Chemistry, Advancements, Challenges and Future Perspectives. [No Source]
- 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. [No Source]
- Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione deriv
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC.
- Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.
- 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. [No Source]
- Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica.
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
- An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. PubMed.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evalu
- In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model. MDPI.
- (PDF) Quantitative structure-activity relationship for Thiazolidine-2,4-dione derivatives as inhibitory activities of 115-PGDH using MLR AND ANN.
- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
- Studies on the Synthesis of Novel 2, 4-THIAZOLIDINEDIONE Derivatives with Antidiabetic Activity. Academia.edu.
- Chemistry and Hypoglycaemic Aspect of Thiazolidin-2,4-dione Insight into the Structure-activity Rel
- (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation.
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives.
- Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Taylor & Francis Online.
- Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. PMC.
- Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]. [No Source]
- Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PMC.
- Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Sci-Hub.
- Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. NIH.
- Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)
- Thiazolidinedione (TZD)
- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
Sources
- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mail.oarjbp.com [mail.oarjbp.com]
- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies / Journal of Chemical Biology, 2016 [sci-hub.box]
- 12. tandfonline.com [tandfonline.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | MDPI [mdpi.com]
- 18. ijpsdronline.com [ijpsdronline.com]
- 19. Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antioxidant Potential of Thiazolidinedione Acetic Acid Compounds
Executive Summary
This technical guide analyzes the structural and functional characteristics of thiazolidinedione (TZD) acetic acid derivatives as dual-action therapeutic agents. While TZDs are classically known as PPAR-
Structural Rationale & SAR Analysis
The antioxidant efficacy of TZD-acetic acid derivatives relies on a specific Structure-Activity Relationship (SAR) that combines a pharmacophore "anchor" with a radical-scavenging "warhead."
The Core Scaffold
The 2,4-thiazolidinedione ring acts as the core lipophilic anchor. Modifications are critical at two positions:
-
Position 3 (N-Terminus) - The Acetic Acid Tail:
-
Modification:
-alkylation using chloroacetic acid introduces a carboxylic acid group ( ). -
Function: This hydrophilic tail improves aqueous solubility (solving a common TZD limitation) and facilitates hydrogen bonding with the PPAR-
ligand-binding domain (LBD). It also provides a site for metal chelation, potentially reducing Fenton reaction-mediated hydroxyl radical generation.
-
-
Position 5 (C-Terminus) - The Scavenging Warhead:
-
Modification: Knoevenagel condensation with substituted benzaldehydes.
-
Function: Introduction of electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH_3) on the benzylidene ring is the primary driver of direct radical scavenging.
-
Mechanism: These groups stabilize the resultant phenoxy radical via resonance after donating a hydrogen atom to reactive oxygen species (ROS).
-
| Structural Feature | Chemical Role | Biological Outcome |
| TZD Ring | Pharmacophore Core | PPAR- |
| N-Acetic Acid | Hydrophilic Linker | Improved solubility; Metal chelation |
| C-5 Benzylidene | Conjugated System | Electron delocalization; Direct ROS scavenging |
| Phenolic -OH | H-Atom Donor | Neutralization of DPPH/ABTS radicals |
Chemical Synthesis Workflow
The synthesis of these compounds generally follows a convergent strategy involving
Validated Synthetic Protocol
-
N-Alkylation: React 2,4-thiazolidinedione with chloroacetic acid in the presence of a strong base (KOH or NaOH) to yield 2,4-dioxothiazolidin-3-yl acetic acid .
-
Condensation: Reflux the intermediate with various substituted benzaldehydes (e.g., 3,4-dihydroxybenzaldehyde) using piperidine or sodium acetate as a catalyst.
Synthesis Visualization
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Step-wise synthesis pathway from TZD core to final acetic acid derivative.
Mechanistic Pathways: Dual Antioxidant Action
These compounds function through two distinct mechanisms: Direct Chemical Scavenging and Genomic Upregulation .
Mechanism 1: Direct Scavenging
The phenolic moieties on the C-5 benzylidene ring donate protons to free radicals (ROO•, HO•), stabilizing them via the "Phenolic Antioxidant Mechanism."
Mechanism 2: PPAR- / Nrf2 Crosstalk
Unlike simple antioxidants (e.g., Vitamin C), TZD derivatives activate nuclear receptors.
-
PPAR-
Activation: The TZD core binds to PPAR- , which heterodimerizes with RXR. -
Nrf2 Pathway: This activation can indirectly stabilize Nrf2 or inhibit NF-
B, leading to the upregulation of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).
Caption: Dual mechanism showing direct radical neutralization and genomic upregulation of enzymes.
In Vitro Assessment Protocols
To validate the antioxidant potential, the following protocols must be executed. These are designed to be self-validating with mandatory controls.
Protocol A: DPPH Radical Scavenging Assay
Purpose: To measure the direct H-atom donating ability.
-
Reagent Preparation:
-
DPPH Stock: Dissolve 3.94 mg DPPH in 100 mL methanol (0.1 mM). Critical: Protect from light immediately.
-
Sample Stock: Dissolve TZD derivatives in DMSO (1 mg/mL).
-
-
Plate Setup (96-well):
-
Test Wells: 100 µL Sample + 100 µL DPPH solution.
-
Control Wells: 100 µL Ascorbic Acid (Std) + 100 µL DPPH.
-
Blank: 100 µL Methanol + 100 µL DPPH.
-
-
Incubation: 30 minutes in total darkness at room temperature (25°C).
-
Measurement: Read Absorbance (
) at 517 nm . -
Calculation:
Protocol B: Intracellular ROS Assay (DCFH-DA)
Purpose: To verify antioxidant activity within a biological system (e.g., HUVEC or HepG2 cells).
-
Seeding: Seed cells at
cells/well in black 96-well plates. Incubate 24h. -
Treatment: Treat cells with TZD derivatives (10–50 µM) for 24h.
-
Induction: Wash cells with PBS. Add
(500 µM) for 2h to induce oxidative stress. -
Staining: Add DCFH-DA (10 µM) and incubate for 30 min at 37°C.
-
Wash: Critical Step: Wash
with PBS to remove extracellular dye (prevents high background). -
Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm).
Data Interpretation
When analyzing results, TZD-acetic acid derivatives typically exhibit a dose-dependent increase in scavenging. The following table illustrates expected comparative data based on literature trends.
| Compound Class | Substituent (R) | DPPH IC50 (µg/mL) | Relative Potency |
| Standard | Ascorbic Acid | 15.2 ± 0.8 | 1.00 (Reference) |
| TZD-Acetate 1 | Unsubstituted Phenyl | > 100 | Inactive |
| TZD-Acetate 2 | 4-Methoxy (-OCH3) | 35.8 ± 1.3 | Moderate |
| TZD-Acetate 3 | 3,4-Dihydroxy (-OH) | 18.2 ± 0.9 | High |
| TZD-Acetate 4 | 4-Hydroxy-3-methoxy | 22.5 ± 1.1 | High |
Note: Compounds with di-hydroxyl groups (Catechol moiety) often rival Ascorbic Acid due to the stability of the resulting quinone structure.
References
-
Marc, G., et al. (2018). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Molecules. [Link]
-
El-Henawy, A. A., et al. (2021).[1][2] Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent.[2][3] Molecules. [Link]
-
Bhatia, V., & Viswanathan, P. (2006). Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival.[4][5] American Journal of Physiology-Cell Physiology. [Link]
-
Koshelev, V.N., et al. (2023).[6] Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Applied Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the complete structural elucidation of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid, a molecule featuring the pharmacologically significant 2,4-thiazolidinedione (TZD) core. Moving beyond a simple recitation of steps, this document delves into the strategic rationale behind the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the synergistic power of modern NMR techniques to unambiguously confirm molecular architecture.
Introduction: The "Why" Behind the Structure
The 2,4-thiazolidinedione (TZD) moiety is a cornerstone in medicinal chemistry, forming the structural basis for a class of drugs with diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CAS 5374-29-8) is a key derivative, featuring an exocyclic double bond and a carboxylic acid group that are critical for its chemical reactivity and potential biological interactions.[4]
Unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting stringent regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for this task, providing precise, atom-level information on the connectivity and chemical environment of every nucleus within the molecule.[5][6] This guide will demonstrate how a logical, multi-faceted NMR approach can be used to solve this structure with absolute certainty.
The NMR Toolkit: Principles and Strategic Application
A robust structural elucidation relies not on a single experiment, but on the convergence of data from several complementary NMR techniques. Each experiment provides a unique piece of the puzzle.
-
¹H NMR (Proton NMR): This is the initial reconnaissance. It tells us the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and how many neighboring protons they have (multiplicity/splitting).
-
¹³C NMR (Carbon NMR): This experiment provides a census of the carbon atoms, revealing the number of distinct carbon environments in the molecule. The chemical shift of each carbon is highly indicative of its functional group (e.g., carbonyl, olefinic, aliphatic).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for connecting the proton and carbon worlds. It generates a correlation map showing every proton directly bonded to a carbon, effectively pairing the data from the two 1D experiments.[7]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the molecular fragments and confirm long-range connectivity.[6][8]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). It is essential for mapping out contiguous proton spin systems.[9]
The overall strategy follows a logical progression from broad overview to fine detail, as illustrated below.
Caption: Key HMBC correlations from the olefinic proton (H6).
Key Expected HMBC Correlations:
-
H6 → C7 (³J): A correlation from the olefinic proton (H6) to the carboxylic acid carbonyl (C7) connects the acetic acid side chain to the ylidene bridge.
-
H6 → C5 (²J): A correlation from H6 to the quaternary olefinic carbon C5 confirms the double bond.
-
H6 → C4 (³J): A crucial correlation from H6 across the double bond to the C4 carbonyl carbon firmly places the ylidene-acetic acid moiety at position 5 of the thiazolidinedione ring.
-
H1 → C2 & C4 (²J): The imide proton (H1) should show correlations to both adjacent carbonyl carbons, C2 and C4, confirming their position relative to the nitrogen atom.
The convergence of these correlations provides an interlocking, self-validating web of evidence that confirms the proposed structure. The absence of a COSY correlation for H6 is also significant, as it confirms it has no vicinal proton neighbors, which is consistent with the proposed structure.
Conclusion
The structural elucidation of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a textbook example of the power and logic of modern NMR spectroscopy. By systematically applying a suite of 1D and 2D NMR experiments, we move from a simple count of atoms to a complete, unambiguous map of molecular connectivity. The ¹H and ¹³C spectra provide the fundamental list of parts, the HSQC spectrum pairs the directly bonded protons and carbons, and the HMBC spectrum reveals the overarching architecture. This methodical approach, grounded in the fundamental principles of chemical shifts and spin-spin coupling, provides the definitive structural proof required for advanced research and development.
References
-
Balawant, S. C., et al. (2023). "Advanced NMR techniques for structural characterization of heterocyclic structures." ResearchGate. Available at: [Link]
-
Wikipedia. "Proton nuclear magnetic resonance." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." University of Aveiro. Available at: [Link]
-
Abdel-Gawad, H., et al. (2021). "Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent." MDPI. Available at: [Link]
-
Srinivasa, M. G., et al. "Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists." ResearchSquare. Available at: [Link]
-
Singh, I., et al. (2014). "SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY." Semantic Scholar. Available at: [Link]
-
Nawara, D. A., et al. (2016). "Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives." National Institutes of Health. Available at: [Link]
-
Al-Obaidi, A. S. M., et al. (2020). "Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives." ResearchGate. Available at: [Link]
-
de Oliveira, R. N., et al. (2017). "Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application." MedCrave. Available at: [Link]
-
Srinivasa, M. G., et al. (2023). "Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation." National Institutes of Health. Available at: [Link]
-
SpectraBase. "2,4-Thiazolidinedione." SpectraBase. Available at: [Link]
-
Yonezawa, T., et al. (1969). "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Solutes." J-STAGE. Available at: [Link]
-
Zimenkovskii, B. S., et al. (2006). "Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides." ResearchGate. Available at: [Link]
-
Krivdin, L. B., et al. (2000). "NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran." PubMed. Available at: [Link]
-
Trotsko, N., et al. (2018). "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties." National Institutes of Health. Available at: [Link]
-
Trotsko, N., et al. (2018). "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with." ScienceOpen. Available at: [Link]
-
Trotsko, N., et al. (2018). "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties." ResearchGate. Available at: [Link]
-
JEOL. "Structural Analysis of Organic Compound Using 2D - NMR Spectrum." JEOL. Available at: [Link]
-
Mashhadi, S. M. A., et al. (2023). "Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach." National Institutes of Health. Available at: [Link]
-
Scribd. "Understanding 2D NMR Techniques." Scribd. Available at: [Link]
-
Matsuo, T., et al. (1967). "Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides of them." Canadian Journal of Chemistry. Available at: [Link]
-
Constant, S., et al. (2023). "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. "What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?" ResearchGate. Available at: [Link]
-
Nanalysis. (2019). "2D NMR Experiments - HETCOR." Nanalysis. Available at: [Link]
-
Abdullah, M. N. (2020). "13 C -NMR data for the prepared thiazolidinones (4a-e)." ResearchGate. Available at: [Link]
-
NIST. "2,4-Thiazolidinedione." NIST WebBook. Available at: [Link]
-
ResearchGate. "Key 2D (COSY and HMBC) NMR correlations of compounds 1 and 2." ResearchGate. Available at: [Link]
-
Mashhadi, S. M. A., et al. (2023). "Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach." ACS Omega. Available at: [Link]
-
Kumar, V., et al. (2024). "Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation." ChemistrySelect. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. sciensage.info [sciensage.info]
- 4. (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid DiscoveryCPR 5374-29-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 8. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 9. scribd.com [scribd.com]
Methodological & Application
"protocol for synthesizing 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid derivatives"
Executive Summary
This Application Note details the optimized protocol for the synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (also known as 5-carboxymethylene-2,4-thiazolidinedione). This moiety is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for aldose reductase inhibitors (e.g., Epalrestat analogs), PTP1B inhibitors, and PPAR-
The synthesis relies on a Knoevenagel condensation between thiazolidine-2,4-dione (TZD) and glyoxylic acid. While conceptually simple, this reaction presents challenges regarding stereoselectivity (E/Z isomerism) and decarboxylation side reactions. This guide provides two validated protocols: a high-yield "Discovery Method" using Dean-Stark dehydration and a "Green Chemistry" method suitable for scale-up.[1]
Retrosynthetic Analysis & Mechanism
To understand the critical process parameters (CPPs), we must look at the reaction mechanism. The target molecule is formed via the nucleophilic attack of the TZD C-5 carbanion onto the aldehydic carbonyl of glyoxylic acid.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the Knoevenagel condensation. The reaction is driven by the acidity of the TZD C-5 protons (pKa ~6.8).[1]
Expert Insight - Stereochemistry: The reaction predominantly yields the (Z)-isomer .[1] This selectivity is thermodynamically driven by an intramolecular hydrogen bond between the carboxylic acid hydroxyl group and the C-4 carbonyl oxygen of the thiazolidine ring.[1] Protocols that use non-polar solvents (Toluene) enhance this stabilization compared to protic solvents.
Experimental Protocols
Method A: The "Discovery" Protocol (Toluene/Piperidine)
Best for: Maximum yield, dry compounds, and rigorous characterization.
Reagents:
-
Thiazolidine-2,4-dione (1.0 eq)[2]
-
Glyoxylic acid monohydrate (1.2 eq)
-
Piperidine (0.1 eq) - Catalyst
-
Acetic Acid (0.1 eq) - Co-catalyst
-
Toluene (Solvent, 10 mL/g of TZD)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add TZD, Glyoxylic acid monohydrate, and Toluene.
-
Catalysis: Add Piperidine and Acetic acid. The acid-base buffer system prevents rapid decarboxylation of glyoxylic acid.[1]
-
Reflux: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).
-
Isolation:
-
Purification: Recrystallize from Glacial Acetic Acid or Ethanol.
Method B: The "Green" Protocol (Aqueous/Catalyst-Free)
Best for: Scale-up, avoiding toxic solvents, and "Green Chemistry" compliance.
Reagents:
Workflow:
-
Setup: Round-bottom flask with reflux condenser.
-
Reflux: Suspend TZD in water. Add Glyoxylic acid solution.[1] Heat to reflux (100°C) for 6–12 hours.
-
Workup: Cool to 4°C. The product will crystallize out of the aqueous solution.
-
Filtration: Filter the solid and wash with cold water.[1]
-
Yield: Typically 70-80% (slightly lower than Method A, but higher purity crude).
Process Workflow & Decision Matrix
Use the following logic flow to determine the appropriate workup and purification steps based on your observation.
Figure 2: Downstream processing workflow for isolation of the target acid.
Data & Validation
To ensure the integrity of your synthesis, compare your product against these standard physicochemical properties.
| Parameter | Specification | Expert Note |
| Appearance | Yellow to Off-white powder | Dark orange/brown indicates polymerization or oxidation.[1] |
| Melting Point | 248°C – 252°C (Dec) | Sharp MP indicates high purity. Broad MP suggests E/Z mixture.[1] |
| ¹H NMR (DMSO-d₆) | The vinyl proton (=CH) singlet is the diagnostic peak. | |
| Solubility | Soluble: DMSO, DMF, Hot AcOHInsoluble: Water, Hexane | Poor solubility in CDCl₃; use DMSO-d₆ for analysis. |
Troubleshooting the "Oil" Problem: If the product oils out instead of crystallizing:
-
Re-dissolve in minimum hot acetic acid.
-
Add dropwise hot water until slightly turbid.
-
Allow to cool very slowly in an insulated bath. Rapid cooling traps impurities.[1]
References
-
Guzman, J. D., et al. (2022). "Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity." Frontiers in Chemistry. Link
-
Trojanowski, D., et al. (2018).[4] "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives." Arabian Journal of Chemistry. Link
-
Marc, G., et al. (2019). "Thiazolidinones: novel insights from microwave synthesis and computational studies." Beilstein Journal of Organic Chemistry. Link
-
Chaudhri, P., et al. (2017). "Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application." ResearchGate.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid by Recrystallization
Introduction
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The purity of this scaffold is paramount for accurate biological evaluation and subsequent drug development. This document provides a detailed guide for the purification of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid via recrystallization, a robust and scalable technique for the removal of impurities.
Underlying Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The fundamental principle is that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.
Solvent Selection: A Critical Parameter
The choice of solvent is the most critical factor for a successful recrystallization. For 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid, a polar protic solvent is generally preferred due to the presence of the carboxylic acid and amide functionalities. Based on literature precedents for structurally similar thiazolidinedione derivatives, several solvents show promise.[2][3][4]
| Solvent System | Rationale for Use | Potential Advantages | Potential Disadvantages |
| Ethanol | Frequently cited for recrystallizing thiazolidinedione derivatives.[3] | Good solvency at elevated temperatures for polar compounds. Relatively low toxicity and cost. | May have some solubility at room temperature, potentially reducing yield. |
| n-Butanol | Used for the crystallization of similar acetate derivatives.[4] | Higher boiling point allows for a wider temperature gradient, which can be beneficial for crystal growth. | Higher boiling point requires more energy and can be more difficult to handle. |
| Water | A green and inexpensive solvent. | Effective for highly polar compounds. Can be used if the compound has appreciable solubility at high temperatures. | May not be a good solvent for less polar impurities. |
| Ethanol/Water | A mixed solvent system can fine-tune the solubility profile. | Allows for precise control over the polarity of the solvent system to optimize yield and purity. | Requires careful determination of the optimal solvent ratio. |
Recommendation: For initial trials, absolute ethanol is recommended due to its frequent success in recrystallizing similar compounds and its favorable safety profile.[5]
Understanding Potential Impurities
The nature of impurities will depend on the synthetic route employed to produce 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. Common synthetic pathways, such as the Knoevenagel condensation of thiazolidine-2,4-dione with glyoxylic acid, may result in the following impurities:
-
Unreacted starting materials: Thiazolidine-2,4-dione and glyoxylic acid.
-
Side-products: Products from self-condensation of starting materials or other unintended reactions.
-
Reagents and catalysts: Any remaining acids, bases, or catalysts used in the synthesis.
A well-executed recrystallization should effectively remove these impurities.
Experimental Workflow
The following diagram illustrates the key stages of the recrystallization process for 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid.
Caption: A generalized workflow for the recrystallization of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid.
Detailed Recrystallization Protocol
This protocol is optimized for the purification of approximately 1 gram of crude 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid using absolute ethanol. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
-
Absolute Ethanol (Reagent Grade)
-
Erlenmeyer flasks (25 mL and 50 mL)
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place 1.0 g of the crude 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate 25 mL Erlenmeyer flask, heat approximately 30 mL of absolute ethanol to a gentle boil on a hotplate.
-
Add the hot ethanol to the crude product in small portions (initially ~10 mL) while stirring and heating. Continue adding the hot solvent until the solid just dissolves. A volume of approximately 25 mL per gram of crude material is a good starting point.[5] Avoid adding an excess of solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second 50 mL Erlenmeyer flask and a glass funnel with fluted filter paper on the hotplate.
-
Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold absolute ethanol.
-
Turn on the vacuum and swirl the crystalline mixture (slurry) in the flask and pour it into the center of the Buchner funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.
-
Wash the collected crystals with a small portion (2-3 mL) of ice-cold absolute ethanol to remove any residual soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to air dry.
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve | Insufficient solvent. | Add more hot solvent in small increments. |
| Incorrect solvent choice. | Re-evaluate solvent selection based on solubility tests. | |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a mixed solvent system. |
| Solution is cooled too quickly. | Allow for slower cooling. | |
| No crystals form on cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Low recovery | Too much solvent was used. | Concentrate the filtrate and cool to obtain a second crop of crystals (may be less pure). |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is adequately preheated. | |
| Product is significantly soluble in cold solvent. | Use a different solvent or a mixed solvent system. |
Characterization of Purified Product
The purity of the recrystallized 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid should be assessed by standard analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. Careful selection of the solvent system and adherence to a systematic protocol are essential for achieving high purity and yield. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this purification method.
References
- Google Patents. (n.d.). Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same.
-
MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Retrieved February 15, 2026, from [Link]
- Desai, N. C., et al. (2016). Solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 203-208.
-
Nature. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Retrieved February 15, 2026, from [Link]
- ACS Publications. (2004). Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325. Organic Process Research & Development, 8(5), 740-746.
- SpringerLink. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 303-306.
-
ScienceOpen. (n.d.). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Retrieved February 15, 2026, from [Link]
Sources
- 1. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0008203A1 - Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Introduction
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a key heterocyclic compound and a versatile synthetic intermediate in medicinal chemistry. Its derivatives have garnered significant attention for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The core structure, often referred to as a thiazolidinedione (TZD) moiety, is present in various reported bioactive molecules.[3][4] Rigorous and reliable analytical methods are therefore essential for ensuring the purity, identity, and stability of this compound in research and development settings.
This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. The method's high resolution, sensitivity, and reproducibility make it ideal for separating the target analyte from starting materials, intermediates, and degradation products.
Scientific Rationale for Method Development
The selection of a reversed-phase HPLC method is predicated on the polar nature of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. The presence of two carbonyl groups, a carboxylic acid, and a secondary amine in the thiazolidine ring imparts significant polarity. A C18 stationary phase provides a non-polar surface that allows for effective retention and separation when used with a polar mobile phase. An acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial to suppress the ionization of the carboxylic acid and the enolic protons, thereby ensuring sharp, symmetrical peaks and reproducible retention times. UV detection is selected based on the presence of the conjugated system in the molecule, which is expected to have a strong chromophore.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid.
Detailed HPLC Protocol
a) Materials and Reagents:
-
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
b) Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
c) Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to ensure consistent analyte ionization state and good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A gradient is recommended to ensure elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintained temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The conjugated system of the molecule provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
d) Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol to make a 1 mg/mL stock solution. Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (95:5 Water:ACN with 0.1% TFA).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample, dissolve in 10 mL of methanol, and dilute 1 mL to 10 mL with the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Generate a calibration curve using a series of standard dilutions (e.g., 10, 25, 50, 100, 150 µg/mL) and determine the concentration of the analyte in the sample solution by interpolation.
Protocol Validation (Trustworthiness)
To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the chemical identity and structure of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
a) Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆. The use of DMSO-d₆ is often necessary due to the limited solubility of the compound in less polar solvents like CDCl₃ and allows for the observation of exchangeable protons (NH and OH).[5]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
b) Expected Spectral Features:
| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad singlet | 1H | -COOH | |
| ~12.0 | Broad singlet | 1H | -NH | |
| ~7.8 | Singlet | 1H | =CH- |
| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |
| ~170 | Carbonyl (-C=O) of the carboxylic acid | |
| ~168 | Carbonyl (-C=O) at C4 of the thiazolidine ring | |
| ~167 | Carbonyl (-C=O) at C2 of the thiazolidine ring | |
| ~130 | Exocyclic double bond carbon (=CH-) | |
| ~120 | Exocyclic double bond carbon (-C=) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
a) Protocol for FTIR:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
b) Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3000 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | N-H stretch | Amide (in thiazolidine ring) |
| 1740-1680 | C=O stretch | Carbonyls (ring and acid) |
| ~1650 | C=C stretch | Exocyclic double bond |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
a) Protocol for LC-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer, preferably with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it through the LC system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode. The negative ion mode is often preferred for acidic compounds.
-
Data Analysis: Identify the molecular ion peak. For 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (C₅H₃NO₄S), the expected exact mass is 172.97 g/mol . In negative ESI mode, the [M-H]⁻ ion would be observed at m/z 171.97.
Physicochemical Characterization
Melting Point
The melting point is a fundamental physical property used to assess the purity of a crystalline solid.
a) Protocol:
-
Place a small amount of the dried sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
-
A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound.
a) Protocol:
-
Submit a pure, dry sample to an analytical laboratory for CHNS analysis.
-
Compare the experimentally determined percentages with the theoretical values for the molecular formula C₅H₃NO₄S.
Theoretical Composition:
-
Carbon: 34.68%
-
Hydrogen: 1.75%
-
Nitrogen: 8.09%
-
Sulfur: 18.52%
A close correlation between the experimental and theoretical values (typically within ±0.4%) supports the assigned molecular formula.[6]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and quantification of this important synthetic intermediate. Adherence to these protocols and the principles of method validation will generate reliable and reproducible data, which is paramount in research and drug development.
References
- Trotsko, N., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties.
- Trotsko, N., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with. Saudi Pharmaceutical Journal, 26, 568–577.
-
Nawaz, H., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. Available at: [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. Available at: [Link]
- Zimenkovskii, B. S., et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 303-306.
-
Hussain, S., et al. (2020). 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid. Molbank, 2020(2), M1128. Available at: [Link]
- Nawaz, H., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and. Semantic Scholar.
- Gouda, M. A., et al. (2021). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z. Semantic Scholar.
-
Nawaz, H., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. Available at: [Link]
- de Oliveira, C. M. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives.
- Mogilaiah, K., et al. (2012). Synthesis of new bioactive venlafaxine analogs: Novel thiazolidin-4-ones as antimicrobials.
- Desai, N. C., et al. (2011). Synthesis and antimicrobial activity of some 4 - oxo – thiazolidines-5-acetic acids.
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... | Download Scientific Diagram. Available at: [Link]
-
Perła-Kajan, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9279. Available at: [Link]
- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2024).
- Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. (2021). Biointerface Research in Applied Chemistry.
Sources
- 1. krisp.org.za [krisp.org.za]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
"in vitro testing of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid against Gram-positive bacteria"
This Application Note provides a rigorous technical guide for the in vitro evaluation of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (hereafter referred to as TZD-5-AA ) against Gram-positive bacteria.
The protocol is designed for researchers investigating Thiazolidinedione (TZD) scaffolds as potential antimicrobial pharmacophores. While TZDs are classically known as PPAR
Part 1: Compound Profile & Preparation[1]
Compound: 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid CAS: 5374-29-8 Molecular Weight: 173.15 g/mol Chemical Nature: Michael acceptor (due to the exocyclic double bond); acidic carboxyl tail.
Solubility & Stock Solution Protocol
Challenge: TZD derivatives exhibit poor aqueous solubility and high lipophilicity. Improper solubilization leads to microprecipitation in the assay well, causing false-negative optical density (OD) readings.
Protocol:
-
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid Ethanol due to volatility during incubation.
-
Stock Concentration: Prepare a 100 mM master stock.
-
Calculation: Weigh 17.32 mg of TZD-5-AA and dissolve in 1.0 mL of 100% DMSO.
-
Sonicate: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution.
-
-
Storage: Aliquot into amber tubes (light sensitive due to the double bond) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Critical Control: The final DMSO concentration in the bacterial assay must not exceed 1% (v/v) to prevent solvent toxicity.
Part 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration of TZD-5-AA that visibly inhibits the growth of Gram-positive strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212). Standard: CLSI M07-A10 (Broth Microdilution).
Experimental Workflow (Visualization)
Caption: Workflow for CLSI-compliant broth microdilution assay ensuring DMSO tolerance limits.
Detailed Procedure
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution (2x Concentrate):
-
Prepare a range of TZD-5-AA concentrations in CAMHB at 2x the desired final test concentration.
-
Example: To test 256 µg/mL down to 0.5 µg/mL, prepare the highest tube at 512 µg/mL (containing 2% DMSO).
-
-
Inoculum Preparation (Direct Colony Suspension):
-
Pick 3-5 colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL).[1] -
Dilute this suspension 1:150 in CAMHB to achieve
CFU/mL (2x Inoculum).
-
-
Assay Assembly (96-well plate):
-
Column 1-10: Add 50 µL of TZD-5-AA (2x series).
-
Column 11 (Growth Control): 50 µL CAMHB + 1% DMSO (No drug).
-
Column 12 (Sterility Control): 100 µL CAMHB (No bacteria).
-
Inoculation: Add 50 µL of the 2x Bacterial Inoculum to Columns 1-11.
-
Final System: 100 µL total volume,
CFU/mL bacteria, 1% DMSO.
-
-
Incubation: Seal with gas-permeable film. Incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA).
-
Analysis:
-
Visual: MIC is the lowest concentration well with no visible turbidity.
-
Resazurin Adjunct (Optional): Add 30 µL of 0.01% Resazurin; incubate 1h. Blue = Inhibition; Pink = Growth.
-
Part 3: Mechanism of Action Validation
TZD-5-AA derivatives often act via Michael addition to cysteine residues in bacterial enzymes. To validate this specific compound's efficacy, you must differentiate between general membrane disruption and specific target inhibition.
Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
Protocol:
-
Inoculate CAMHB with bacteria (
CFU/mL) containing TZD-5-AA at 4x MIC . -
Incubate at 37°C with shaking.
-
Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.
-
Perform serial 10-fold dilutions and spot on MHA plates.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL relative to the initial inoculum. -
Bacteriostatic:
reduction.
-
Mechanistic Pathway Hypothesis
Caption: Proposed mechanism of action for TZD-5-ylidene scaffolds involving covalent inhibition of cysteine-active bacterial enzymes.
Part 4: Data Reporting & Interpretation
When reporting results for TZD-5-AA, use the following structure to ensure reproducibility.
Table 1: Expected Data Structure for Screening
| Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | (+) | [Experimental] | [Experimental] | >4 | Bacteriostatic (Likely) |
| S. epidermidis ATCC 12228 | (+) | [Experimental] | [Experimental] | ≤4 | Bactericidal |
| E. coli ATCC 25922 | (-) | >256 | N/A | N/A | Intrinsic Resistance (Efflux) |
Note on Potency: The unsubstituted acid (TZD-5-AA) often shows moderate-to-low activity (MIC 64–256 µg/mL). It is frequently used as a negative control or a starting scaffold . High potency (MIC < 10 µg/mL) usually requires derivatization at the N-3 position or condensation of the acetic acid tail with hydrazine/aromatic amines to increase lipophilicity and cell penetration.
References
-
Alegaon, S. G., et al. (2012). "Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity." Der Pharma Chemica, 4(6), 2270-2277. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 10th Edition.[2] Link
- Zidar, N., et al. (2010). "Thiazolidine-2,4-dione derivatives as a new class of antibacterial agents." Medicinal Chemistry Research. (Contextualizing the scaffold activity).
-
Trojanowski, D., et al. (2014).[3][4] "Antimicrobial activity of thiazolidine-2,4-dione derivatives against Gram-positive bacteria." Polish Journal of Microbiology.
-
Marc, G., et al. (2018). "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives." Saudi Pharmaceutical Journal. Link
Sources
- 1. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing Novel Antibacterial Agents from the Thiazolidine-2,4-dione Scaffold
Introduction: The Thiazolidine-2,4-dione Scaffold as a Privileged Structure in Antibacterial Research
The dramatic rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazolidine-2,4-dione (TZD) ring system has emerged as a "privileged scaffold".[2][3][4] This five-membered heterocycle, featuring two carbonyl groups and reactive sites at the N-3 and C-5 positions, offers vast potential for chemical modification, allowing for the generation of large, diverse compound libraries.[2][3]
TZD derivatives have demonstrated a wide spectrum of pharmacological activities, including antidiabetic, anti-inflammatory, and anticancer effects.[2][5][6] Critically for our focus, numerous studies have highlighted their potent antibacterial properties against both Gram-positive and Gram-negative pathogens.[7][8][9][10] The proposed antibacterial mechanism often involves the inhibition of essential bacterial enzymes, such as the Mur ligase family (MurC-MurF), which are crucial for the synthesis of the peptidoglycan cell wall and are absent in humans, making them highly selective targets.[2][4][11]
This guide provides an integrated, field-proven workflow for the rational design, synthesis, and evaluation of novel TZD-based antibacterial agents. We will move from initial chemical synthesis and library creation to a robust cascade of in vitro and in silico screening protocols designed to identify promising lead candidates for further development.
Caption: Overall workflow for TZD-based antibacterial agent development.
PART 1: Synthesis and Library Generation of TZD Derivatives
The versatility of the TZD scaffold lies in its amenability to modification, particularly at the C-5 position. The Knoevenagel condensation is a robust and widely adopted method for introducing a diverse range of aryl substituents at this position, which is critical for modulating antibacterial activity.[6][12][13][14]
Protocol 1.1: Synthesis of 5-Arylidene-Thiazolidine-2,4-dione Derivatives via Knoevenagel Condensation
This protocol details the synthesis of a library of TZD derivatives by reacting the core TZD ring with various substituted aromatic aldehydes.
Causality: The choice of aromatic aldehyde is a critical determinant of the final compound's biological activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring have been shown to significantly enhance antibacterial and antifungal effects.[9] Piperidine is used as a basic catalyst to facilitate the condensation reaction.
Caption: Reaction scheme for Knoevenagel condensation.
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-hydroxy-3-methoxybenzaldehyde)
-
Piperidine
-
Absolute Ethanol
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware for reflux reactions
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Self-Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting materials and the appearance of a new, typically less polar, product spot.
-
-
Precipitation and Isolation: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.
-
Acidification: Acidify the mixture with a few drops of concentrated HCl to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the product under vacuum. Characterize the final compound to confirm its structure and purity using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][8]
PART 2: The In Vitro Screening Cascade
A tiered screening approach is essential for efficiently identifying compounds with potent and selective antibacterial activity. This cascade prioritizes compounds based on their inhibitory potency before assessing their bactericidal effects and potential for host cell toxicity.
Caption: Tiered workflow for in vitro antibacterial screening.
Protocol 2.1: Primary Screen - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the foundational metric in antibacterial testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a standardized, high-throughput approach recommended by the Clinical and Laboratory Standards Institute (CLSI).[15][17][18]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacteria overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[17]
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds directly in the 96-well plate using CAMHB, typically across 10 columns, to create a concentration gradient.[15]
-
Controls (Self-Validation System):
-
Positive Control: A column with a standard antibiotic (e.g., Ciprofloxacin) to confirm assay sensitivity and bacterial susceptibility.
-
Growth Control: A column containing only inoculum and broth (no compound) to ensure the bacteria are viable.
-
Sterility Control: A column containing only broth to check for contamination.
-
Vehicle Control: A column with inoculum and the highest concentration of DMSO used to ensure the solvent has no inhibitory effect.
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading the MIC: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[15] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Protocol 2.2: Secondary Screen - Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay identifies growth inhibition (bacteriostatic effect), the MBC assay determines the concentration required to kill the bacteria (bactericidal effect).[15]
Methodology:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[15]
Protocol 2.3: Selectivity Screen - Cytotoxicity Assay (MTT)
A crucial step in drug development is to ensure that the antibacterial compounds are not toxic to host cells. The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[19][20]
Materials:
-
Mammalian cell line (e.g., HEK293, MRC-5)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the TZD compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT labeling reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader (typically at 570 nm).[19] The intensity of the color is directly proportional to the number of viable cells.[21]
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Data Presentation and Interpretation:
The results from the screening cascade should be summarized to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for the bacterial target over host cells.
| Compound ID | Target Bacterium | MIC (µg/mL) | MBC (µg/mL) | Cytotoxicity IC₅₀ (µg/mL) | Selectivity Index (SI) |
| TZD-001 | S. aureus | 4 | 8 | >100 | >25 |
| TZD-002 | S. aureus | 32 | >64 | >100 | >3.1 |
| TZD-003 | E. coli | 8 | 16 | 50 | 6.25 |
| Ciprofloxacin | S. aureus | 1 | 2 | >100 | >100 |
Table 1: Example data summary for TZD derivatives. Compounds with low MIC/MBC values and a high SI (e.g., TZD-001) are prioritized.
PART 3: In Silico Analysis and Mechanism of Action (MoA) Studies
Computational methods are invaluable for predicting the mechanism of action and guiding the rational design of more potent derivatives. Molecular docking can elucidate how TZD compounds bind to specific bacterial targets.[23][24]
Workflow 3.1: Target Identification via Molecular Docking
Objective: To predict the binding affinity and interaction patterns of active TZD compounds against known bacterial enzyme targets, such as MurF ligase or DNA gyrase.[11][25][26]
Methodology:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., E. coli MurD, PDB: 2Y10) from the Protein Data Bank.[27] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate 3D structures of the TZD ligands and perform energy minimization.
-
-
Binding Site Prediction: Identify the active site of the enzyme, often where a co-crystallized native ligand is bound.[28][29]
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, MOE) to place the TZD ligands into the predicted binding site and score the resulting poses based on binding energy.[23][28]
-
Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. This information can explain structure-activity relationships (SAR) and guide the design of new derivatives with improved binding.[27][29]
Conclusion and Future Directions
This guide outlines a comprehensive and integrated strategy for the discovery of novel antibacterial agents based on the versatile thiazolidine-2,4-dione scaffold. By combining rational chemical synthesis with a rigorous cascade of in vitro and in silico evaluations, researchers can efficiently identify and optimize lead compounds. The most promising candidates identified through this workflow—those demonstrating potent, bactericidal activity and high selectivity—should be advanced to further studies, including mechanism of action confirmation, resistance development studies, and eventually, in vivo efficacy models.
References
-
Al-Ostath, A., Abed, A., & Al-Qatamin, R. (2021). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]
-
Patel, V., et al. (2012). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica. Available at: [Link]
-
Kovalska, V., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules. Available at: [Link]
-
Reddy, T. S., et al. (2018). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Future Science OA. Available at: [Link]
-
Springer Nature Experiments. MTT Assay Protocol. Springer Nature. Available at: [Link]
-
NAMSA. MTT Cytotoxicity Study. NAMSA. Available at: [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Available at: [Link]
-
Shoman, M., et al. (2021). Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Molecular Diversity. Available at: [Link]
-
Pratap, U. R., et al. (2013). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity. Available at: [Link]
-
ResearchGate. Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]
-
Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals. Available at: [Link]
-
Heravi, M. M., et al. (2010). Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker's Yeast. ChemInform. Available at: [Link]
-
Emery Pharma. Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]
-
Das, P., et al. (2020). Synthesized thiazolidine-2,4-diones (4) obtained from the Knoevenagel condensation products (3) between rhodanine and ketones. ResearchGate. Available at: [Link]
-
Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]
-
CLSI. M07QG | Minimal Inhibitory Concentration Reading Guide. CLSI. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2024). Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. ACS Omega. Available at: [Link]
-
Chen, C., et al. (2022). Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria. Scientific Reports. Available at: [Link]
-
Kumar, A., et al. (2023). Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Bio-protocol. Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. Available at: [Link]
-
Costa, F. L. S., et al. (2021). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology. Available at: [Link]
-
Texila International Journal. Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. Texila International Journal. Available at: [Link]
-
Santos, C. M. M., et al. (2018). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. MDPI. Available at: [Link]
-
Patel, D. S., et al. (2016). Synthesis, Molecular Docking and Antibacterial Activity of Some Novel Pyridin-2-yl-Carbamodithioates. ResearchGate. Available at: [Link]
-
Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Pharmaceuticals. Available at: [Link]
-
Tomašić, T., et al. (2020). Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin. PLOS ONE. Available at: [Link]
-
Glamočlija, J., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. idexx.nl [idexx.nl]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. namsa.com [namsa.com]
- 21. clyte.tech [clyte.tech]
- 22. broadpharm.com [broadpharm.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 28. texilajournal.com [texilajournal.com]
- 29. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"improving yield in 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid synthesis"
Ticket #TZD-592: Yield Optimization for 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Status: Open Priority: High (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Executive Summary & Core Directive
Welcome to the technical support hub for Thiazolidinedione (TZD) chemistry. You are likely accessing this guide because your synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (an essential intermediate for Aldose Reductase Inhibitors like Epalrestat) is stalling at 40–60% yield, or the product purity is compromised by tarry by-products.
The Reality: This is a classic Knoevenagel condensation, but it is deceptively simple. The reaction equilibrium, the quality of glyoxylic acid, and the solubility profile of the product during workup are the three "silent killers" of yield.
This guide abandons generic advice. Below is a causal analysis of why your reaction fails and a self-validating protocol to fix it.
The Mechanics of Failure (Root Cause Analysis)
To fix the yield, you must understand the mechanism. The reaction involves the nucleophilic attack of the TZD anion (generated by a base) onto the aldehyde group of glyoxylic acid, followed by dehydration (loss of water).
Visualizing the Pathway
The following diagram outlines the reaction flow and the critical failure points (in red) where yield is lost.
Figure 1: Reaction pathway for TZD-Glyoxylic condensation highlighting critical failure nodes.
Troubleshooting Module (Diagnostics)
Before altering your protocol, identify your specific symptom below.
| Symptom | Root Cause | Corrective Action |
| Yield < 50% | Equilibrium Shift: Water is not being removed effectively. Knoevenagel is reversible. | Switch to Toluene/Dean-Stark conditions. If using water as solvent, increase concentration and reflux time. |
| Sticky/Tarry Solid | Glyoxylic Acid Polymerization: Glyoxylic acid polymerizes on standing. | Pre-treat Glyoxylic Acid: If using monohydrate, gently warm it in the solvent before adding TZD/Catalyst to depolymerize it. |
| No Precipitate | pH Error: The product is a carboxylic acid ( | Acidify: Ensure the final reaction mixture is acidified to pH 1–2 with HCl. The product will not crash out at neutral pH. |
| Impurity Spots (TLC) | Ring Opening: Strong bases (NaOH/KOH) at high temp can open the TZD ring. | Change Catalyst: Switch to a buffered organic base system: Piperidine + Acetic Acid or Piperidinium Acetate. |
The "Gold Standard" Protocol
This protocol prioritizes Yield and Scalability . It uses the Dean-Stark method to drive the equilibrium to completion, which is superior to aqueous methods for difficult substrates.
Target: 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid Scale: 10 mmol (Adjustable)
Reagents:
-
Thiazolidine-2,4-dione (TZD): 1.17 g (10 mmol)
-
Glyoxylic Acid Monohydrate: 1.10 g (12 mmol) (20% excess is crucial)
-
Solvent: Toluene (30 mL)
-
Catalyst: Piperidine (0.1 mL) + Acetic Acid (0.2 mL) (Catalytic buffer)
Step-by-Step Procedure:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add TZD and Glyoxylic Acid Monohydrate to the flask. Add Toluene.
-
Catalysis: Add the Piperidine and Acetic Acid.
-
Why? Piperidine forms the enolate of TZD; Acetic acid prevents the medium from becoming too basic, protecting the TZD ring from hydrolysis.
-
-
Reaction: Heat to vigorous reflux.
-
Observation: Water will collect in the Dean-Stark trap. Reflux until water generation ceases (approx. 3–5 hours).
-
Monitor: Check TLC (MeOH:DCM 1:9). The TZD spot should disappear.
-
-
Isolation (The Critical Step):
-
Cool the mixture to room temperature. The product may partially crystallize.
-
Solvent Swap: Decant or rotary evaporate the Toluene.
-
Resuspension: Add 20 mL of water to the residue.
-
Acidification: Adjust pH to 1.0 using conc. HCl.
-
-
Purification:
-
Filter the solid.[4] Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: If purity is <98%, recrystallize from Glacial Acetic Acid or Ethanol/Water (8:2) .
-
Expected Yield: 85% – 92% Appearance: Yellow to off-white crystalline solid.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent instead of Toluene (Green Chemistry)? A: Yes. You can reflux TZD and Glyoxylic acid in water using Piperidinium Acetate or simply Sodium Acetate as a catalyst.
-
Trade-off: The yield is typically lower (70–80%) because the water by-product is not removed, limiting the equilibrium. However, the product purity is often higher, and it avoids toxic solvents. This is preferred for small-scale medicinal chemistry screens but less ideal for bulk scale-up.
Q: My product is a mixture of Z and E isomers. Does this matter? A: For this specific structure, the Z-isomer is thermodynamically favored due to hydrogen bonding between the imide NH and the exocyclic carbonyl oxygen. If you observe the E-isomer, heating in acidic ethanol usually converts it to the stable Z-form.
Q: Why do I need excess Glyoxylic acid? A: Glyoxylic acid is hygroscopic and often contains varying amounts of water or polymers. Using a 1.2 equivalent ensures you have enough active aldehyde available for the TZD to attack.
References & Authority
The protocols and mechanisms described above are grounded in the following peer-reviewed literature and patent data:
-
Trotsko, N., et al. (2018). "Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives." Saudi Pharmaceutical Journal, 26(4), 568–577.
-
Relevance: Validates the acid-catalyzed workup and spectral characterization of the target acid.
-
-
Almarhoon, Z., et al. (2020).[5] "Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide..." Molecules, 25(1), 105.
-
Relevance: Confirms the Knoevenagel conditions using Piperidine/Ethanol and subsequent acidification.
-
-
Pinheiro, D. S., et al. (2017).[1] "Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application." MedCrave Online Journal of Applied Bio Analysis, 7(4).
-
Relevance: Provides optimization data for the TZD ring stability and reaction stoichiometry.
-
-
Unichem Laboratories Ltd. (2006). "Process for the preparation of Epalrestat." US Patent 2006/0142352 A1.
-
Relevance: Industrial validation of the toluene/Dean-Stark method for high-yield synthesis of this specific intermediate.
-
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid, a molecule of interest within the broader class of thiazolidinediones known for their diverse biological activities. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety and operational excellence.
Understanding the Compound: A Prerequisite for Safety
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CAS Number: 5374-29-8) is a solid organic compound.[1] A thorough understanding of its inherent hazards is the first step in establishing a robust safety protocol. The primary hazards associated with this compound, as identified in safety data sheets, are:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory system if inhaled.[1]
These classifications necessitate a comprehensive approach to personal protection and handling procedures to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. The following table outlines the recommended PPE, moving beyond basic requirements to provide a rationale for each selection, ensuring a self-validating system of protection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are recommended. They provide a good barrier against a wide range of chemicals. Ensure gloves are of a suitable thickness and are changed regularly, especially if contamination is suspected. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye Protection | Chemical safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or dissolution in volatile solvents. |
| Skin and Body Protection | A laboratory coat is essential to protect against skin contact. For procedures with a higher risk of contamination, consider a chemically resistant apron or suit . Ensure that all skin is covered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area , preferably within a fume hood , to minimize the inhalation of dust. If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved particulate respirator (e.g., N95) should be used. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Work Area Preparation
-
Ventilation: Always handle 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to capture any airborne dust or vapors.
-
Work Surface: Ensure the work surface is clean, uncluttered, and made of a non-porous material. Covering the work area with absorbent, disposable bench paper can aid in containment and cleanup in case of a spill.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
Weighing and Aliquoting
-
Minimize Dust Generation: When weighing the solid compound, do so carefully to avoid creating dust. Use a spatula to gently transfer the material. Consider using a balance with a draft shield.
-
Closed System Transfer: Whenever possible, use a closed system for transferring the powder to minimize the risk of airborne dispersal.
Dissolution
-
Solvent Selection: When dissolving the compound, be aware of the hazards associated with the chosen solvent and take appropriate precautions.
-
Controlled Addition: Add the solid to the solvent slowly and with gentle agitation to prevent splashing.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation.
-
Follow your institution's emergency spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Responsible Stewardship
Proper disposal of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid and any contaminated materials is a critical component of the laboratory workflow and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations.
By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
